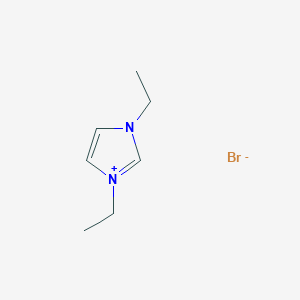

1,3-Diethylimidazolium bromide, 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Diethylimidazolium bromide is a chemical compound that has gained significant attention in various fields of research and industry . It has applications as a solvent, as well as electrochemical properties .

Synthesis Analysis

Imidazolium ionic liquid has been explored as a recyclable and reusable reaction medium. It not only acts as a reaction medium but also enhances the rate of reaction . Theoretical calculations were performed to investigate the relationship between the molecular structure and electrochemical properties of the ILs .Molecular Structure Analysis

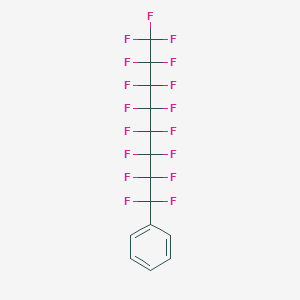

The molecular structure of 1,3-Diethylimidazolium bromide is characterized by layers of cations and anions stacked upon one another in a three-dimensional (3D) manner with several non-covalent interactions . Theoretical calculations and molecular dynamics simulations reveal the corrosion inhibition mechanism from the molecular scale .Wissenschaftliche Forschungsanwendungen

Solvent for Electrochemical Applications

1,3-Diethylimidazolium bromide is utilized as a solvent in electrochemical applications due to its ionic nature and ability to dissolve a wide range of materials. Its electrochemical properties are particularly valuable in the synthesis and stabilization of conductive polymers, which are used in batteries, fuel cells, and other energy storage and conversion devices .

Anion Exchange Membranes (AEMs) for Fuel Cells

This compound is instrumental in the development of AEMs for fuel cell applications. AEMs facilitate the movement of anions between the anode and cathode, which is crucial for the power density of the fuel cell. The stability of AEMs in alkaline conditions, especially at elevated temperatures, is enhanced by substituting imidazolium-based compounds like 1,3-Diethylimidazolium bromide .

Antimicrobial Agent

Imidazolium-based ionic liquids, including 1,3-Diethylimidazolium bromide, have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi. These compounds have shown significant antibacterial and antifungal activity, making them potential candidates for use as biocides in medical and industrial settings .

Green Chemistry Applications

As a green solvent, 1,3-Diethylimidazolium bromide is used in various synthetic reactions for the production of bioactive organic compounds. Its role extends beyond being a reaction medium; it also enhances the rate of reactions, aligning with the principles of green chemistry to reduce environmental impact .

Biomass Conversion

This ionic liquid is explored for its potential in the degradation of biomass, particularly in the conversion of waste biomass into valuable chemicals and fuels. The tunable properties of imidazolium-based ionic liquids like 1,3-Diethylimidazolium bromide make them suitable for this application .

Synthesis of Functional Materials

The unique properties of 1,3-Diethylimidazolium bromide are exploited in the synthesis of functional materials. These materials have applications in various fields, including electronics, photonics, and materials science, where the ionic liquid acts as a catalyst or a structural component .

Drug Delivery Systems

Research is being conducted on the use of imidazolium bromides in drug delivery systems. Their ability to form stable complexes with pharmaceuticals and their biocompatibility make them suitable for delivering drugs in a controlled manner .

Analytical Chemistry

In analytical chemistry, 1,3-Diethylimidazolium bromide is used as a component in the development of new analytical methods. It serves as a solvent or a reagent in various spectroscopic and chromatographic techniques, aiding in the detection and quantification of substances .

Safety and Hazards

1,3-Diethylimidazolium bromide should be handled with caution as it has not been fully tested yet. Contaminated clothing should be removed and washed before being reused. If inhaled, the exposed person should be moved to fresh air at once. If ingested, the mouth should be rinsed immediately and fresh air should be provided .

Zukünftige Richtungen

There has been great interest in studying the unique physical, chemical, and biological properties of ionic liquids (ILs), which allow them to be used as active pharmaceutical agents, for designing multifunctional materials, in different processes and production technologies . Further studies are required to fully understand the properties and potential applications of 1,3-Diethylimidazolium bromide.

Wirkmechanismus

Target of Action

1,3-Diethylimidazolium bromide is a type of ionic liquid, which has been studied for its antimicrobial properties . The primary targets of this compound are a wide range of bacteria and fungi . The compound interacts with these microorganisms, disrupting their normal functions and leading to their elimination.

Mode of Action

It is known that the compound interacts with its targets (bacteria and fungi) in a way that leads to their elimination . This could involve disrupting the cell membrane, inhibiting essential enzymes, or interfering with DNA replication.

Biochemical Pathways

Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes in bacteria and fungi, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The primary result of the action of 1,3-Diethylimidazolium bromide is the elimination of a wide range of bacteria and fungi . This is achieved through the compound’s interaction with these microorganisms, which disrupts their normal functions and leads to their death.

Action Environment

The efficacy and stability of 1,3-Diethylimidazolium bromide can be influenced by various environmental factors. For example, the presence of other substances in the environment could affect the compound’s solubility and therefore its bioavailability. Additionally, factors such as temperature and pH could also influence the compound’s stability and efficacy .

Eigenschaften

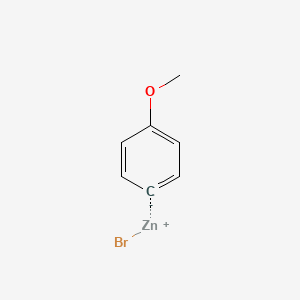

IUPAC Name |

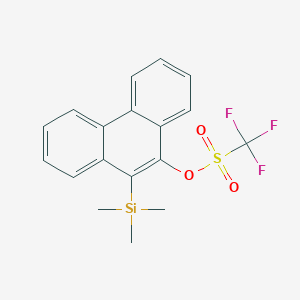

1,3-diethylimidazol-1-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKIMCLALRWQLU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)CC.[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.